![molecular formula C18H42O6Si4 B13131624 (3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one](/img/structure/B13131624.png)
(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one is a complex organic molecule characterized by multiple trimethylsilyloxy groups. These groups are known for their role in protecting hydroxyl functionalities during synthetic procedures. The compound’s structure includes a five-membered oxolane ring, making it a derivative of oxolane.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one typically involves the protection of hydroxyl groups using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole. The process can be summarized as follows:
Protection of Hydroxyl Groups: The starting material, which contains free hydroxyl groups, is treated with TMSCl and imidazole in an anhydrous solvent like dichloromethane. This reaction forms the trimethylsilyloxy-protected intermediate.
Formation of Oxolane Ring: The protected intermediate undergoes cyclization to form the oxolane ring. This step may involve the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, stringent control of reaction conditions, such as temperature and solvent purity, is crucial to ensure product consistency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyloxy groups, leading to the formation of silanols.
Reduction: Reduction reactions can target the oxolane ring, potentially opening it to form linear diols.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Silanols and corresponding ketones or aldehydes.
Reduction: Linear diols.
Substitution: Compounds with new functional groups replacing the trimethylsilyloxy groups.
科学的研究の応用
Chemistry
The compound is used as a protecting group in organic synthesis, particularly in the synthesis of complex molecules where selective protection and deprotection of hydroxyl groups are required.
Biology
In biological research, the compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine
Industry
In the chemical industry, the compound is used in the synthesis of specialty chemicals and advanced materials, where precise control over functional group protection is necessary.
作用機序
The compound exerts its effects primarily through the protection of hydroxyl groups. The trimethylsilyloxy groups prevent unwanted reactions at these sites, allowing for selective reactions elsewhere in the molecule. The oxolane ring provides structural stability and can participate in ring-opening reactions under specific conditions.
類似化合物との比較
Similar Compounds
(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxane: Similar structure but with an oxane ring instead of an oxolane ring.
(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring.
Uniqueness
The compound’s unique combination of trimethylsilyloxy groups and an oxolane ring makes it particularly useful in synthetic organic chemistry. Its ability to protect multiple hydroxyl groups simultaneously while maintaining structural integrity is a key advantage over similar compounds.
This detailed article provides a comprehensive overview of (3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C18H42O6Si4 |
|---|---|
分子量 |
466.9 g/mol |
IUPAC名 |
(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one |
InChI |
InChI=1S/C18H42O6Si4/c1-25(2,3)20-13-14(22-26(4,5)6)15-16(23-27(7,8)9)17(18(19)21-15)24-28(10,11)12/h14-17H,13H2,1-12H3/t14-,15-,16+,17-/m0/s1 |
InChIキー |
FTOCXQVQZOFUDF-NXOAAHMSSA-N |
異性体SMILES |
C[Si](C)(C)OC[C@@H]([C@H]1[C@H]([C@@H](C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)OCC(C1C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine](/img/structure/B13131543.png)

![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate](/img/structure/B13131563.png)
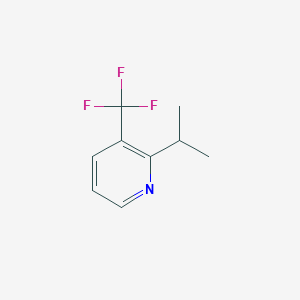
![1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B13131572.png)
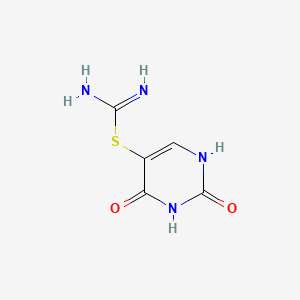
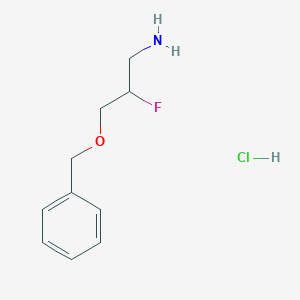

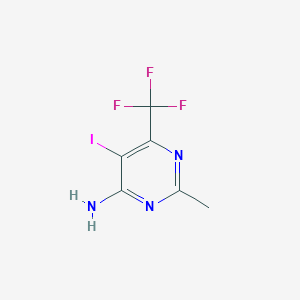
![2-(4-Chlorophenyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one](/img/structure/B13131595.png)

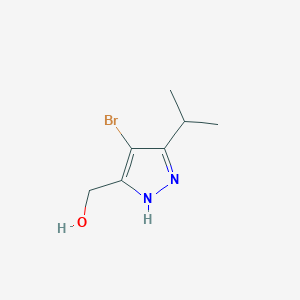
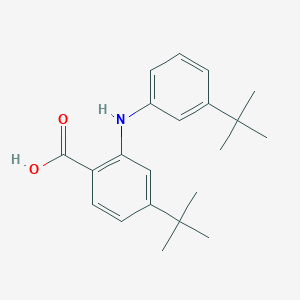
![N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13131629.png)
